CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

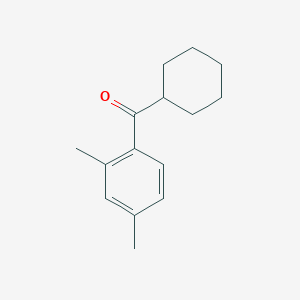

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAJJDPQXMGWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342681 | |

| Record name | Cyclohexyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760-64-7 | |

| Record name | Cyclohexyl(2,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Chemical Significance of Aromatic and Alicyclic Ketones

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. google.com Their chemical behavior is largely dictated by the polarity of this carbonyl group, which makes them key players in a vast array of chemical transformations. google.com Ketones are broadly categorized, and the fusion of different structural types within one molecule, as seen in cyclohexyl 2,4-dimethylphenyl ketone, provides a rich ground for chemical investigation.

Aromatic ketones, where the carbonyl group is attached to an aromatic ring, are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials. khanacademy.orggoogle.com The aromatic ring influences the reactivity of the carbonyl group through electronic effects like resonance and induction. google.com This often results in aromatic ketones having different reactivity profiles compared to their purely aliphatic counterparts. youtube.com For instance, the carbonyl group in aromatic ketones is generally less reactive towards nucleophiles than in aliphatic ketones due to resonance stabilization. google.comyoutube.com

Alicyclic ketones, such as cyclohexanone (B45756), are crucial industrial intermediates, most notably in the production of polymers like nylon. google.com The cyclic structure imposes specific steric constraints that can be exploited in stereoselective synthesis. The combination of an aromatic and an alicyclic moiety in a single ketone structure, therefore, creates a molecule with a blend of properties—the electronic characteristics of the aromatic system and the three-dimensional conformation of the alicyclic ring.

Structural Framework of Cyclohexyl 2,4 Dimethylphenyl Ketone and Its Analogues

The molecular architecture of cyclohexyl 2,4-dimethylphenyl ketone is defined by three key components: a cyclohexyl ring, a carbonyl group, and a 2,4-dimethylphenyl (m-xylene) group. This structure is confirmed by its CAS number, 2760-64-7. cymitquimica.combldpharm.com

Key Structural Features:

Cyclohexyl Group: A non-planar, saturated six-membered ring that typically exists in a stable chair conformation. This part of the molecule is aliphatic and introduces steric bulk.

Phenyl Group (Aromatic Ring): A planar, aromatic ring substituted with two methyl groups at positions 2 and 4. The electron-donating nature of the methyl groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Carbonyl Group (Ketone): The polar C=O functional group that acts as the primary site for many chemical reactions and links the alicyclic and aromatic portions of the molecule.

The synthesis of this ketone can be logically achieved through a Friedel-Crafts acylation reaction. libretexts.orgmasterorganicchemistry.com This well-established method involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com In this specific case, cyclohexanecarbonyl chloride would be reacted with m-xylene (B151644) to form the target ketone. youtube.com

Analogues and Their Significance:

The study of analogues provides valuable context for understanding the properties and potential applications of this compound.

Cyclohexyl Phenyl Ketone: This simpler analogue, lacking the methyl groups on the phenyl ring, is a known synthetic intermediate. For example, certain derivatives of cyclohexyl phenyl ketone have been patented for their use in the synthesis of benzodiazepines, a class of drugs that act on the central nervous system. google.com

Substituted Chalcones (Aryl Ketones): Research into related aryl ketones, such as 2-hydroxychalcones, has led to the development of methods for synthesizing complex cyclopropane (B1198618) derivatives through reactions like the Corey-Chaykovsky cyclopropanation. nih.gov This highlights how the ketone functionality serves as a handle for intricate molecular constructions.

The properties of these ketones can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl group, which shows a strong absorption peak. For conjugated aromatic ketones, this peak typically appears around 1685–1690 cm⁻¹. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would provide further detailed information about the specific arrangement of atoms in the molecule. libretexts.orgnist.gov

Table 1: Properties of this compound and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 2760-64-7 | C₁₅H₂₀O | 216.32 | Target compound |

| Cyclohexyl phenyl ketone | 712-50-5 | C₁₃H₁₆O | 188.27 | Lacks methyl groups on the phenyl ring |

| Cyclopropyl (B3062369) 2-(2,6-dimethylphenyl)ethyl ketone | 898755-40-3 | C₁₄H₁₈O | 202.29 | Features a cyclopropyl instead of cyclohexyl group and an ethyl spacer |

Overview of Advanced Research Themes in Ketone Chemistry

Classical and Contemporary Approaches to Ketone Synthesis

The formation of the carbon-carbon bond between the aromatic ring and the carbonyl group is the cornerstone of synthesizing this compound. Two primary strategies have proven effective for this transformation: Friedel-Crafts acylation and pathways involving organometallic reagents.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation, a reaction dating back to 1877, remains a fundamental and widely used method for the synthesis of aryl ketones. sigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org

The synthesis of this compound via Friedel-Crafts acylation commences with the selection of appropriate reactant precursors. The aromatic substrate is 1,3-dimethylbenzene (m-xylene), chosen for its activated ring system due to the electron-donating nature of the two methyl groups. The acylating agent is typically cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride. sigmaaldrich.comgoogle.com Acyl chlorides are generally more reactive and are frequently used in laboratory and industrial settings. chemguide.co.uk

The reaction proceeds by the generation of a cyclohexyl acylium ion, which then acts as the electrophile, attacking the electron-rich m-xylene (B151644) ring. The methyl groups on the aromatic ring direct the incoming acyl group primarily to the ortho and para positions relative to themselves. researchgate.net In the case of m-xylene, this results in substitution at the 2, 4, or 6 positions. The formation of 2,4-dimethylphenyl cyclohexyl ketone is favored due to steric and electronic effects.

| Reactant | Role in Synthesis |

| 1,3-Dimethylbenzene (m-Xylene) | Aromatic substrate |

| Cyclohexanecarbonyl Chloride | Acylating agent |

| Cyclohexanecarboxylic Anhydride | Alternative acylating agent |

Lewis acid catalysts are essential for the Friedel-Crafts acylation to proceed efficiently. masterorganicchemistry.commasterorganicchemistry.com Their primary role is to activate the acylating agent, thereby generating the highly electrophilic acylium ion. sigmaaldrich.comvaia.com Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). google.com

Aluminum chloride is a powerful and frequently used catalyst due to its high activity. beyondbenign.org However, it is required in stoichiometric amounts because it complexes with the product ketone, deactivating the catalyst. organic-chemistry.org This complexation necessitates a subsequent hydrolysis step to liberate the ketone. youtube.com

The choice and concentration of the Lewis acid can significantly influence the reaction's efficiency and the selectivity of the product distribution. For instance, studies on the acylation of m-xylene with other acyl chlorides have shown that the catalytic activity of supported iron oxide on HY zeolite is enhanced by an increase in Lewis acidic sites. rsc.org This suggests that tuning the catalyst's properties can lead to higher yields and selectivity for the desired 2,4-disubstituted product. Research has also explored the use of more environmentally benign and reusable solid acid catalysts like zeolites and metal oxides to circumvent the issues associated with traditional Lewis acids. beyondbenign.orgrsc.org

| Lewis Acid Catalyst | Key Characteristics |

| Aluminum Chloride (AlCl₃) | High activity, required in stoichiometric amounts. |

| Ferric Chloride (FeCl₃) | Effective catalyst, can be used in catalytic amounts in some systems. beilstein-journals.org |

| Zinc Chloride (ZnCl₂) | Milder Lewis acid, sometimes used for sensitive substrates. google.com |

| HY Zeolite supported Fe₂O₃ | Heterogeneous catalyst, reusable, with activity linked to Lewis acid site concentration. rsc.org |

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions, particularly temperature and the exclusion of moisture. numberanalytics.com

Temperature: The reaction temperature must be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions, such as dealkylation or isomerization of the substrate, and polysubstitution. numberanalytics.com For the acylation of benzene (B151609) with ethanoyl chloride, a temperature of around 60°C is often employed. chemguide.co.ukchemguide.co.uk The optimal temperature for the synthesis of this compound would need to be determined empirically but typically falls within a moderate range to ensure both a reasonable reaction rate and high selectivity. numberanalytics.com

Anhydrous Conditions: Friedel-Crafts acylation reactions must be carried out under strictly anhydrous conditions. beyondbenign.org Lewis acid catalysts like aluminum chloride react vigorously with water, which would deactivate the catalyst and produce hydrogen chloride gas. beyondbenign.org The presence of water can also hydrolyze the acyl chloride. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to ensure the reaction proceeds to completion with high yield.

| Parameter | Importance in Friedel-Crafts Acylation |

| Temperature | Influences reaction rate and selectivity; requires optimization to minimize side reactions. numberanalytics.com |

| Anhydrous Conditions | Essential to prevent deactivation of the Lewis acid catalyst and hydrolysis of the acylating agent. beyondbenign.org |

Organometallic Routes for Ketone Formation

An alternative to the Friedel-Crafts acylation for the synthesis of ketones involves the use of organometallic reagents. These methods can offer different reactivity and selectivity profiles.

A well-established method for ketone synthesis is the reaction of an organolithium reagent with a carboxylic acid. masterorganicchemistry.comresearchgate.net In the context of synthesizing this compound, this would involve the reaction of 2,4-dimethylphenyllithium with cyclohexanecarboxylic acid.

The reaction proceeds in a stepwise manner. The first equivalent of the organolithium reagent acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. masterorganicchemistry.comorganicchemistrytutor.com A second equivalent of the organolithium reagent then adds to the carbonyl carbon of the lithium carboxylate, forming a stable dianionic tetrahedral intermediate. masterorganicchemistry.comaklectures.com This intermediate is stable until an acidic workup is performed, which then leads to the formation of a hydrate (B1144303) that quickly eliminates water to yield the final ketone. masterorganicchemistry.com

A significant advantage of this method is that the reaction stops at the ketone stage. The highly unstable dianionic intermediate prevents further addition of the organolithium reagent, which is a common side reaction when using other carbonyl compounds like esters or acyl chlorides with organometallic reagents. organicchemistrytutor.com This method is particularly useful for the synthesis of unsymmetrical ketones. researchgate.netorganicreactions.org

| Reagent | Role in Synthesis |

| 2,4-Dimethylphenyllithium | Organometallic nucleophile |

| Cyclohexanecarboxylic Acid | Carboxylic acid derivative |

| Acid (e.g., H₃O⁺) | Used in the workup step to protonate the intermediate. masterorganicchemistry.com |

Challenges and Specificity in Organometallic Syntheses

The use of organometallic reagents, such as Grignard and organocadmium compounds, is a well-established method for the formation of carbon-carbon bonds in ketone synthesis. However, these reactions are not without their challenges, particularly concerning specificity and reaction control.

Grignard reagents (RMgX) are highly reactive nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.com While effective, their high reactivity can be a double-edged sword. When reacting with acyl chlorides to form ketones, a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. wikipedia.orglibretexts.org This lack of selectivity can significantly reduce the yield of the desired ketone.

Furthermore, steric hindrance can play a significant role in the efficiency of Grignard reactions. numberanalytics.com In the synthesis of a sterically demanding ketone like this compound, the bulky nature of both the cyclohexyl group and the 2,4-dimethylphenyl group can impede the approach of the Grignard reagent to the electrophilic carbonyl carbon. libretexts.org This steric clash can slow down the reaction rate and potentially favor side reactions. The preparation of Grignard reagents also requires anhydrous conditions, as they are highly reactive towards water. vedantu.com

To address the issue of over-addition, organocadmium reagents (R₂Cd) offer a more selective alternative. wikipedia.orgdesigner-drug.comnih.gov Organocadmium compounds are less nucleophilic than their Grignard counterparts and typically react with acyl chlorides to form ketones without proceeding to the tertiary alcohol. wikipedia.orgwikipedia.org This increased specificity is a significant advantage in the synthesis of ketones. The reaction of diisoamylcadmium with β-carbomethoxypropionyl chloride, for example, yields methyl 4-keto-7-methyloctanoate without further reaction with the ketone or ester groups, provided the reaction is carried out in the absence of salt. wikipedia.org The presence of halide salts can increase the nucleophilicity of the organocadmium reagent, forming a more reactive "ate complex." wikipedia.org Highly reactive cadmium metal powders can be used for the direct synthesis of organocadmium reagents from organic halides. mdma.ch

However, the use of organocadmium reagents is hampered by the high toxicity of cadmium compounds, which necessitates careful handling and disposal procedures, limiting their widespread use in modern "green" chemistry. wikipedia.org

| Reagent Type | Advantages | Disadvantages | Key Considerations |

| Grignard Reagents (RMgX) | High reactivity, readily available. | Prone to over-addition to form tertiary alcohols; sensitive to steric hindrance and moisture. wikipedia.orglibretexts.orgnumberanalytics.comvedantu.com | Strict anhydrous conditions are necessary; steric hindrance can lower yields. vedantu.com |

| Organocadmium Reagents (R₂Cd) | High selectivity for ketone formation from acyl chlorides. wikipedia.orgwikipedia.org | Highly toxic; less reactive than Grignard reagents. wikipedia.org | The absence of salt is crucial for maintaining selectivity. wikipedia.org |

Aldol (B89426) Condensation and Subsequent Transformations

The aldol condensation is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of higher molecular weight ketones. libretexts.orglibretexts.orgncert.nic.in This multi-step process involves a cross-aldol condensation, followed by dehydration and catalytic hydrogenation to yield the saturated ketone.

Cross-aldol condensation involves the reaction between two different carbonyl compounds, one acting as a nucleophilic enolate and the other as an electrophile. iitk.ac.inslideshare.netbyjus.com To synthesize a precursor to this compound, one could envision a reaction between a cyclohexyl ketone enolate and 2,4-dimethylbenzaldehyde.

A significant challenge in cross-aldol reactions is controlling the reaction to favor a single product, as a mixture of up to four products can form if both reactants have α-hydrogens. ncert.nic.inbyjus.com To achieve selectivity, the reaction is often designed so that one of the carbonyl partners lacks α-hydrogens, such as an aromatic aldehyde, making it exclusively the electrophilic acceptor. byjus.comlibretexts.org In the Claisen-Schmidt reaction, a ketone is condensed with an aryl aldehyde to form an α,β-unsaturated derivative. libretexts.orglibretexts.org

The initial product of an aldol addition is a β-hydroxy ketone. libretexts.orglibretexts.org This intermediate readily undergoes dehydration, often under the same reaction conditions with gentle heating, to form a more stable α,β-unsaturated ketone, also known as a conjugated enone. libretexts.orglibretexts.orgopenstax.org This elimination of a water molecule is what gives the condensation reaction its name. openstax.org

The dehydration process can be catalyzed by either acid or base. openstax.orgjove.comyoutube.com Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to form the double bond. libretexts.orgjove.com In a basic medium, an α-hydrogen is removed to form an enolate, which then expels the hydroxide (B78521) ion. openstax.org The driving force for this dehydration is the formation of a thermodynamically stable conjugated system between the newly formed carbon-carbon double bond and the carbonyl group. openstax.org

The final step in this synthetic sequence is the reduction of the α,β-unsaturated ketone to the corresponding saturated ketone. This is typically achieved through catalytic hydrogenation. acs.org A key challenge is the chemoselective hydrogenation of the carbon-carbon double bond without reducing the carbonyl group. acs.org

Various catalytic systems have been developed for this purpose. For instance, a manganese(I) hydride complex has been shown to effectively catalyze the chemoselective hydrogenation of α,β-unsaturated ketones. acs.org Other methods include transfer hydrogenation using 2-propanol as a hydrogen donor with an iridium catalyst, or using ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The choice of catalyst and reaction conditions, such as hydrogen pressure and solvent, is crucial for achieving high yields and selectivity. acs.orgacs.orggoogle.com For example, electron-rich chalcones may require higher hydrogen pressures for efficient hydrogenation. acs.org A copper-catalyzed method offers a hydroboration/protodeboronation strategy for this transformation. rsc.org

| Step | Reaction | Key Features | Challenges |

| 1 | Cross-Aldol Condensation | Forms a C-C bond between two different carbonyl compounds. iitk.ac.inslideshare.net | Controlling product selectivity, avoiding self-condensation. ncert.nic.inbyjus.com |

| 2 | Dehydration | Forms a stable conjugated α,β-unsaturated ketone. libretexts.orglibretexts.orgopenstax.org | Can sometimes require more vigorous conditions than the initial aldol addition. openstax.org |

| 3 | Catalytic Hydrogenation | Selectively reduces the C=C bond while preserving the C=O group. acs.org | Over-reduction to the alcohol can occur with some catalysts. acs.org |

Homologation Reactions via C–C Bond Cleavage

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can also be a route to ketones, though it often involves the cleavage of a pre-existing carbon-carbon bond. youtube.com One classic example is the Arndt-Eistert reaction, which homologates a carboxylic acid. youtube.com While not a direct synthesis of this compound, the principles of C-C bond cleavage and rearrangement are relevant to advanced synthetic strategies.

More contemporary methods involve transition-metal-catalyzed reactions where a C-C bond is cleaved. dtu.dknih.gov For instance, radical reactions involving the cleavage of the N-O bond in oxime esters can trigger an adjacent C-C bond cleavage to produce carbon-centered radicals, which can then be used in further synthesis. mdpi.com Another strategy involves the palladium-catalyzed β-carbon elimination from aryl ketones, which can lead to a variety of functionalized aromatic compounds. nih.gov Ketone homologation can also be achieved through the addition of diazo compounds, which can lead to ring expansion in cyclic ketones. acs.org These methods, while powerful, are often complex and utilized for the synthesis of highly functionalized or intricate molecular architectures.

Alternative Oxidative Routes to Ketones from Primary Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis for the preparation of aldehydes and ketones. wikipedia.org While the target compound, this compound, is a ketone and would be synthesized from a secondary alcohol, understanding the broader context of alcohol oxidation provides a more complete picture of ketone synthesis. The selective oxidation of primary alcohols to aldehydes, without over-oxidation to carboxylic acids, is a particularly important and often challenging transformation. nih.gov

Historically, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) have been widely used for this purpose. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com PCC is a mild oxidizing agent that can convert primary alcohols to aldehydes and secondary alcohols to ketones, typically in a non-aqueous solvent like dichloromethane. libretexts.orgchemistrysteps.com The absence of water is crucial to prevent the formation of a gem-diol hydrate from the aldehyde, which would be further oxidized to a carboxylic acid. libretexts.org Other chromium(VI) reagents include the Collins reagent (CrO₃ in pyridine) and the Jones reagent (CrO₃ in aqueous sulfuric acid), the latter being a strong oxidizing agent that converts primary alcohols to carboxylic acids and secondary alcohols to ketones. organicchemistrytutor.comchemistrysteps.comlibretexts.org

Due to the toxicity of chromium compounds, greener alternatives have been developed. chemistrysteps.com The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation are two such methods that effectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. chemistrysteps.com Another approach is the TEMPO-catalyzed oxidation, which can use household bleach (NaOCl) or air as the ultimate oxidant, making it a more environmentally friendly option. nih.gov Other reagents and systems for alcohol oxidation include tetrapropylammonium (B79313) perruthenate (TPAP), o-iodoxybenzoic acid (IBX), and periodic acid in conjunction with catalytic PCC. organic-chemistry.orgresearchgate.net

| Oxidizing Agent/System | Substrate (Primary Alcohol) | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | R-CH₂OH | R-CHO | Mild, anhydrous conditions prevent over-oxidation. libretexts.orgchemistrysteps.com |

| Jones Reagent (H₂CrO₄) | R-CH₂OH | R-COOH | Strong oxidant, aqueous conditions lead to carboxylic acid. chemistrysteps.comlibretexts.org |

| Swern Oxidation | R-CH₂OH | R-CHO | Green alternative, avoids heavy metals. chemistrysteps.com |

| Dess-Martin Periodinane (DMP) | R-CH₂OH | R-CHO | Mild conditions, does not require strong acids. chemistrysteps.com |

| TEMPO/NaOCl | R-CH₂OH | R-CHO | "Green" catalytic method. nih.gov |

Advanced Synthetic Techniques and Process Optimization

The synthesis of this compound and its derivatives has benefited from advanced methodologies that enhance efficiency, reproducibility, and scalability. These techniques move beyond traditional batch processing to offer more controlled and sustainable manufacturing routes.

Continuous Flow Synthesis for Enhanced Reproducibility and Scale-Up

Continuous flow chemistry has emerged as a powerful tool for the synthesis of ketones, offering significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and greater efficiency. numberanalytics.commdpi.com This approach is particularly beneficial for reactions like the Friedel-Crafts acylation, a key step in the synthesis of aryl ketones. numberanalytics.commdpi.com The application of flow chemistry to Friedel-Crafts acylation allows for precise control over reaction parameters, leading to higher reproducibility and easier scale-up. mdpi.com

In a potential continuous flow process for this compound, 1,3-dimethylbenzene (m-xylene) and cyclohexanecarbonyl chloride would be pumped through a heated reactor coil or a packed bed reactor containing a catalyst. numberanalytics.commdpi.comresearchgate.net The use of microreactors and continuous flow systems can facilitate the rapid screening of reaction conditions to optimize the synthesis. numberanalytics.com Heterogeneous catalysts, such as zeolites, are particularly well-suited for flow processes as they can be packed into a reactor, simplifying catalyst separation and reuse. mdpi.comresearchgate.netthieme-connect.com For instance, zirconium-β-zeolites have demonstrated excellent activity and stability in the continuous-flow Friedel-Crafts acylation of electron-rich aromatics. researchgate.netthieme-connect.com

A hypothetical continuous flow setup could involve pumping a solution of m-xylene and cyclohexanecarbonyl chloride through a packed bed reactor containing a solid acid catalyst like Amberlyst-15 at an optimized temperature and flow rate. acs.orgmdpi.com The product stream would then be collected continuously, allowing for in-line purification if necessary. This method minimizes manual handling, reduces waste, and allows for faster reaction kinetics compared to batch processes. mdpi.com

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | m-Xylene, Cyclohexanecarbonyl Chloride | youtube.com |

| Catalyst | Zirconium-β-zeolite or Amberlyst-15 | researchgate.netthieme-connect.comacs.org |

| Reactor Type | Packed Bed Reactor (PBR) | mdpi.com |

| Temperature | 100-150 °C | mdpi.comacs.org |

| Residence Time | 1 - 30 min | researchgate.netnih.gov |

| Solvent | Dichloromethane or Solvent-free | acs.orgstackexchange.com |

One-Pot Synthetic Protocols for Efficiency

A potential one-pot synthesis of this compound could be adapted from methods used for other aryl ketones. google.com For example, a process could be designed that starts with the generation of the acylating agent in situ followed by the Friedel-Crafts reaction. One patented method for preparing cyclohexyl phenyl ketone involves a one-pot sequence of a Diels-Alder reaction, hydrogenation, chlorination, and finally a Friedel-Crafts reaction without the separation of intermediates. google.com

Another approach could involve a palladium-catalyzed one-pot procedure where an aryl boronic acid is coupled with an acyl chloride. organic-chemistry.org While this would require the synthesis of 2,4-dimethylphenylboronic acid, it offers a pathway with high chemoselectivity. organic-chemistry.org More direct one-pot methods for Friedel-Crafts acylation often focus on the in-situ generation of a highly reactive acylating species. organic-chemistry.org

Table 2: Potential One-Pot Reaction Sequence for this compound

| Step | Reaction | Reagents | Reference |

| 1 | Formation of Acylating Agent | Cyclohexanecarboxylic acid, Thionyl chloride | researchgate.net |

| 2 | Friedel-Crafts Acylation | m-Xylene, Lewis Acid (e.g., AlCl₃) | organic-chemistry.orgsigmaaldrich.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, alternative energy sources, and environmentally friendly catalysts.

Application of Solvent-Free and Reduced Solvent Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. chemistryviews.org Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified work-up procedures. acs.org For the synthesis of aryl ketones, mechanochemical solvent-free acyl Suzuki-Miyaura cross-couplings have been shown to be highly chemoselective. organic-chemistry.org

The Friedel-Crafts acylation, a primary method for synthesizing this compound, can be performed under solvent-free conditions, particularly when using solid acid catalysts. acs.org For example, the reaction of an aromatic compound with an acyl chloride can be carried out by grinding the reactants with a solid Lewis acid, such as zinc oxide, or a solid acid catalyst like Amberlyst-15. acs.orgorganic-chemistry.org This approach avoids the use of hazardous chlorinated solvents often employed in traditional Friedel-Crafts reactions. mdpi.com

Table 3: Comparison of Solvented vs. Solvent-Free Acylation

| Parameter | Solvented Reaction | Solvent-Free Reaction | Reference |

| Solvent | Dichloromethane, Carbon Disulfide | None | acs.orgstackexchange.com |

| Catalyst | AlCl₃ (stoichiometric) | ZnO, Amberlyst-15 (catalytic) | acs.orgorganic-chemistry.org |

| Work-up | Aqueous quench, extraction | Filtration, recrystallization | acs.orgorganic-chemistry.org |

| Environmental Impact | High (use of volatile organics) | Low | chemistryviews.org |

Microwave and Ultrasonic-Assisted Synthetic Routes

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. researchgate.netmdpi.commdpi.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to Friedel-Crafts acylation reactions. researchgate.net The direct and rapid heating of the reaction mixture under microwave irradiation can reduce reaction times from hours to minutes. researchgate.netnih.gov For the synthesis of this compound, a mixture of m-xylene, cyclohexanecarbonyl chloride, and a catalyst could be irradiated in a microwave reactor to afford the product in a significantly shorter time. researchgate.net

Ultrasonic irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com This technique has been used for the synthesis of various ketones and heterocyclic compounds. mdpi.comasianpubs.orgnih.gov The application of ultrasound to the Friedel-Crafts acylation of m-xylene could potentially lead to improved yields and milder reaction conditions.

Table 4: Effect of Alternative Energy Sources on a Model Acylation Reaction

| Energy Source | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | researchgate.net |

| Microwave Irradiation | 15-30 minutes | Good to Excellent | researchgate.net |

| Ultrasonic Irradiation | 15-20 minutes | Good to Excellent | asianpubs.org |

Heterogeneous and Environmentally Benign Catalysis

The replacement of traditional homogeneous catalysts, such as aluminum chloride which is used in stoichiometric amounts and generates significant waste, with heterogeneous catalysts is a cornerstone of green chemistry. acs.org Heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are generally less corrosive. mdpi.comacs.org

For the Friedel-Crafts acylation, a variety of solid acid catalysts have been investigated, including zeolites, clays (B1170129), and ion-exchange resins. mdpi.comacs.orgacs.org Zeolites, such as H-β zeolite and its metal-doped derivatives (e.g., Zr-β zeolite), have shown high activity and selectivity in the acylation of aromatic compounds. researchgate.netthieme-connect.comresearchgate.net These catalysts can be employed in both batch and continuous flow processes. mdpi.comresearchgate.net

Acid-activated clays and resins like Amberlyst-15 have also proven to be effective and reusable catalysts for acylation reactions under solvent-free conditions. acs.orgmdpi.com The use of such environmentally benign catalysts for the synthesis of this compound would significantly reduce the environmental footprint of the process.

Table 5: Examples of Heterogeneous Catalysts for Friedel-Crafts Acylation

| Catalyst | Advantages | Disadvantages | Reference |

| Zr-β Zeolite | High activity, stability, reusable | Higher initial cost | researchgate.netthieme-connect.com |

| Amberlyst-15 | Inexpensive, effective under solvent-free conditions | Lower thermal stability than zeolites | acs.org |

| Acid-Activated Clay | Low cost, readily available | Lower activity than zeolites | mdpi.com |

| Zinc Oxide (ZnO) | Mild, inexpensive | May require higher temperatures | organic-chemistry.org |

Reactions of the Ketone Functional Group

The reactivity of the ketone functional group in this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the steric and electronic influences of the adjacent cyclohexyl and 2,4-dimethylphenyl substituents. These groups create significant steric hindrance around the carbonyl center, which can affect reaction rates and stereochemical outcomes.

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comresearchgate.net This intermediate is then typically protonated to yield an alcohol. youtube.com The general mechanism involves the breaking of the C=O pi bond and the formation of a new bond between the nucleophile and the carbonyl carbon. masterorganicchemistry.com

For this compound, the rate of nucleophilic addition is influenced by several factors:

Steric Hindrance: The bulky cyclohexyl group and the 2,4-dimethylphenyl group on either side of the carbonyl create significant steric shielding. This hindrance makes the approach of a nucleophile to the carbonyl carbon more difficult compared to less substituted ketones. youtube.com

The stereochemistry of nucleophilic addition to cyclic ketones like this one is complex. The incoming nucleophile can attack from either the axial or equatorial face of the cyclohexyl ring, leading to different diastereomers. The preferred direction of attack is governed by a combination of steric hindrance and electronic stabilizing interactions. acs.orgresearchgate.net For bulky nucleophiles, equatorial attack is often favored to avoid steric clashes with axial hydrogens on the cyclohexane (B81311) ring. nih.gov

A notable example of nucleophilic addition is the reaction with Grignard reagents or organolithium compounds, which is generally irreversible due to the strong basicity of the carbanion nucleophile. masterorganicchemistry.com

Reduction Reactions to Secondary Alcohols

The reduction of the ketone group in this compound to a secondary alcohol, 1-cyclohexyl-1-(2,4-dimethylphenyl)methanol, is a fundamental transformation. This can be achieved through various chemical and biological methods.

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones. libretexts.org They act as a source of the hydride ion (H⁻), which functions as the nucleophile. lumenlearning.com

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. lumenlearning.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during a workup step (often with water or a dilute acid) to give the final alcohol product. libretexts.orgyoutube.com

Reagent Reactivity and Selectivity:

Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, capable of reducing ketones, aldehydes, esters, and carboxylic acids. lumenlearning.com Its high reactivity necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent. libretexts.org It efficiently reduces aldehydes and ketones but typically does not react with esters or carboxylic acids. gatech.edu NaBH₄ is less reactive and can be used in protic solvents like methanol (B129727) or ethanol. lumenlearning.com

The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by the steric bulk of the hydride reagent. Smaller hydrides like LiAlH₄ tend to favor axial attack, leading to the formation of the equatorial alcohol as the major product. Conversely, bulkier hydride reagents preferentially attack from the less hindered equatorial face, yielding the axial alcohol. nih.gov In the case of this compound, the significant steric hindrance from both substituents would strongly influence the diastereoselectivity of the reduction.

Table 1: Comparison of Common Hydride Reducing Agents for Ketones

| Reagent | Formula | Reactivity | Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Moderate, reduces aldehydes and ketones | Protic (Methanol, Ethanol) | Automatic hydrolysis by solvent |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyls | Aprotic (Diethyl ether, THF) | Separate aqueous/acidic step |

This table presents general information for ketone reduction.

Biocatalytic reduction offers a green and highly selective alternative to chemical methods for producing enantiomerically pure alcohols. nih.govresearchgate.net This method utilizes whole microbial cells (like Baker's yeast) or isolated enzymes (oxidoreductases/dehydrogenases) as catalysts. sphinxsai.comtudelft.nl

These biocatalytic systems can exhibit high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net The enzymes, such as alcohol dehydrogenases (ADHs), deliver a hydride from a cofactor (NADH or NADPH) to one of the two faces of the prochiral ketone, leading to the formation of a specific enantiomer of the alcohol. researchgate.nettudelft.nl

For ketones with bulky substituents, such as this compound, the steric hindrance can impact the reaction rate and enantioselectivity. nih.gov However, various microorganisms and enzymes have been successfully employed for the asymmetric reduction of structurally similar aromatic and cyclic ketones, often achieving high conversion rates and excellent enantiomeric excess (ee). sphinxsai.comnih.gov For example, the asymmetric reduction of cyclohexyl methyl ketone has been reported with good enantioselectivity using specific biocatalysts. nih.gov

Table 2: Examples of Biocatalytic Reduction of Ketones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | Rhodotorula mucilaginosa | (S)-1-Phenylethanol | >99 | >99 |

| 4-Methylcyclohexanone | Baker's Yeast | trans-4-Methylcyclohexanol | >99 | >99 |

| Cyclohexyl methyl ketone | Oxazaborolidine catalyst | (R)-1-Cyclohexylethanol | 95 | 90 |

This table shows representative data for the biocatalytic reduction of analogous ketones to illustrate the potential selectivity. nih.gov

Catalytic transfer hydrogenation (CTH) is another method for ketone reduction that avoids the use of pressurized hydrogen gas. nih.gov In this process, a hydrogen donor molecule, typically a simple alcohol like 2-propanol or formic acid, transfers hydrogen to the ketone in the presence of a metal catalyst. nih.govnih.gov

Ruthenium and cobalt complexes are commonly used as catalysts for the transfer hydrogenation of ketones. psu.eduacs.org The reaction is often chemoselective, allowing for the reduction of a ketone in the presence of other reducible functional groups. acs.org The diastereoselectivity of CTH for cyclic ketones depends on the catalyst, the hydrogen donor, and the reaction conditions. nih.gov For instance, studies on the transfer hydrogenation of various substituted cyclohexanones have shown that the ratio of diastereomeric alcohol products can be controlled. nih.gov The application of CTH to this compound would be expected to yield the corresponding secondary alcohol, with the stereochemical outcome being dependent on the specific catalytic system employed. acs.org

Oxidation Reactions to Carboxylic Acids and Derivatives

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under forcing conditions. A key oxidative reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com

The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the alkyl or aryl groups attached to the carbonyl carbon to the adjacent oxygen atom. The group that is more capable of stabilizing a positive charge has a higher migratory aptitude. The general trend for migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.com

In the case of this compound, two possible products could be formed depending on which group migrates:

Cyclohexyl migration: This would lead to the formation of 2,4-dimethylphenyl cyclohexanecarboxylate (B1212342).

2,4-Dimethylphenyl migration: This would result in the formation of cyclohexyl 2,4-dimethylbenzoate.

Based on the established migratory aptitude, the cyclohexyl group is generally expected to migrate in preference to the aryl group, which would make 2,4-dimethylphenyl cyclohexanecarboxylate the major product. Subsequent hydrolysis of this ester would yield cyclohexanecarboxylic acid and 2,4-dimethylphenol.

Alternatively, under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or nitric acid at high temperatures, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, leading to the formation of dicarboxylic acids. bibliotekanauki.pl For this compound, this would likely result in a mixture of products including cyclohexanecarboxylic acid and 2,4-dimethylbenzoic acid.

Formation of Oximes and Hydrazones for Chemical Derivatization

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazines to yield hydrazones. nih.govyoutube.com These reactions are valuable for chemical derivatization, aiding in the identification and characterization of the ketone.

The formation of an oxime occurs when the ketone is treated with hydroxylamine, typically in the presence of a mild acid catalyst. khanacademy.orgyoutube.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. nih.gov This reaction is a common method for converting a liquid ketone into a solid derivative, which can be more easily purified. google.com

Similarly, hydrazones are formed by the reaction of the ketone with hydrazine (B178648) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). youtube.comyoutube.com The resulting 2,4-dinitrophenylhydrazones are often brightly colored crystalline solids with sharp melting points, making them historically useful for the qualitative analysis of aldehydes and ketones. khanacademy.orggauthmath.com The reaction proceeds through a similar mechanism of nucleophilic addition followed by the elimination of a water molecule. nih.gov

These derivatization reactions serve multiple purposes in chemical analysis. They provide a means to create solid derivatives from liquid ketones for easier handling and purification. Furthermore, the distinct physical and spectroscopic properties of the resulting oximes and hydrazones can be used to confirm the structure of the original ketone.

Table 1: Derivatization Reactions of this compound

| Derivative | Reagent | General Reaction Conditions | Product |

|---|---|---|---|

| Oxime | Hydroxylamine | Mild acid catalyst | Cyclohexyl 2,4-dimethylphenyl ketoxime |

| Hydrazone | Hydrazine | Mild acid catalyst | Cyclohexyl 2,4-dimethylphenyl hydrazone |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Acid catalyst (e.g., H₂SO₄) | Cyclohexyl 2,4-dimethylphenyl 2,4-dinitrophenylhydrazone |

Reactions of the Aromatic and Alicyclic Moieties

The 2,4-dimethylphenyl ring in this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.orgnih.gov The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring: the two activating methyl groups and the deactivating cyclohexylcarbonyl group. youtube.com

Nitration: This reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govlibretexts.org This electrophile then attacks the electron-rich aromatic ring. nih.gov

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Halogenation: Reactions with halogens like bromine or chlorine, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), result in the substitution of a hydrogen atom on the ring with a halogen. libretexts.org

The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile.

Activating Groups: The two methyl groups at positions 2 and 4 are electron-donating and are thus activating, ortho-, para-directors. libretexts.org

Deactivating Group: The cyclohexylcarbonyl group is electron-withdrawing and deactivating, acting as a meta-director. youtube.com

The interplay of these groups influences the substitution pattern. The positions ortho and para to the methyl groups are activated. The positions meta to the carbonyl group are the electronically preferred sites for substitution due to its deactivating nature. Considering both effects, the most likely position for electrophilic attack is position 5, which is ortho to the 4-methyl group, para to the 2-methyl group, and meta to the carbonyl group. Position 3 is also meta to the carbonyl group but is sterically hindered by the adjacent methyl and cyclohexylcarbonyl groups. Position 6 is ortho to the 2-methyl group and para to the 4-methyl group, but is ortho to the deactivating carbonyl group, making it less favorable. Therefore, substitution is strongly favored at the 5-position. Some studies on the nitration of similarly substituted acetophenones confirm this regioselectivity. documentsdelivered.comlibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product | Key Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-cyclohexyl 2,4-dimethylphenyl ketone | Meta-directing carbonyl, ortho/para-directing methyls |

| Bromination | Br₂, FeBr₃ | 5-Bromo-cyclohexyl 2,4-dimethylphenyl ketone | Meta-directing carbonyl, ortho/para-directing methyls |

| Sulfonation | H₂SO₄, SO₃ | Cyclohexyl 2,4-dimethylphenyl-5-sulfonic acid | Meta-directing carbonyl, ortho/para-directing methyls |

The cyclohexyl group is generally stable. However, under forcing conditions such as strong acid catalysis or high temperatures, rearrangement or ring-opening reactions could potentially occur, though such reactions are not commonly reported for this specific ketone.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Photochemical Reactivity and Transformations

Aryl alkyl ketones, such as this compound, exhibit rich photochemical reactivity upon absorption of light. rsc.orgthieme-connect.com The excited ketone can undergo several transformations, with the most prominent being Norrish Type I and Type II reactions. libretexts.org

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, generating a 2,4-dimethylbenzoyl radical and a cyclohexyl radical. These radicals can then undergo a variety of secondary reactions.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position of the cyclohexyl ring by the excited carbonyl oxygen. libretexts.org This leads to the formation of a 1,4-biradical intermediate, which can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. libretexts.org

The specific photochemical pathway and the resulting products are influenced by factors such as the solvent, the presence of other reactants, and the wavelength of the light used for irradiation. rsc.orgacs.org

Photoenolization and Intramolecular Hydrogen Abstraction

Upon absorption of UV light, ortho-alkyl substituted aryl ketones can undergo intramolecular hydrogen abstraction from the ortho-alkyl group. This process, known as a Norrish Type II reaction, typically proceeds through the excited triplet state of the ketone. The resulting biradical can then form a photoenol. In the case of this compound, the presence of the methyl group at the ortho position (C2) of the phenyl ring facilitates this intramolecular hydrogen abstraction. The efficiency of this photoenolization is influenced by the conformation of the molecule, which dictates the proximity of the excited carbonyl group to the hydrogen atoms of the ortho-methyl group.

Light-Induced Cycloaddition Reactions (e.g., Paternò–Büchi reaction)

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in its excited state and a ground-state alkene, leading to the formation of an oxetane. While this reaction is well-documented for many ketones, its occurrence with this compound would depend on the reaction conditions and the specific alkene used. The steric hindrance imposed by the bulky cyclohexyl group and the substituted phenyl ring could influence the feasibility and stereoselectivity of such cycloaddition reactions.

Stereoselective Photochemical Reactions

Research has demonstrated that the photochemical reactions of related compounds, such as cyclohexyl phenyl ketone, can exhibit stereoselectivity, particularly when conducted in chiral environments like lyotropic liquid crystals formed by chiral ionic liquids. chemchart.com This suggests that the stereochemical outcome of photochemical reactions involving this compound could be controlled by employing similar chiral media. The organized environment of the liquid crystals can influence the conformational equilibrium of the ketone and favor specific pathways for reactions, leading to an enantiomeric excess of one photoproduct over another.

Role of Sensitizers in Photochemical Electron Transfer

In some photochemical reactions, sensitizers can be used to facilitate electron transfer processes. A sensitizer (B1316253) absorbs light and then transfers the energy to the substrate, in this case, this compound, promoting it to an excited state. This can be particularly useful if the ketone itself has a low absorption cross-section at the wavelength of irradiation. The choice of sensitizer is critical and depends on its triplet energy relative to that of the ketone. For electron transfer to occur, the redox potentials of the sensitizer and the ketone must be favorable.

Catalytic Reactions Involving this compound

Beyond photochemistry, the reactivity of this compound can be explored through various catalytic transformations.

SmI₂-Catalyzed Intermolecular Couplings and Related Mechanistic Studies

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis. It can catalyze the coupling of ketones with various substrates. For this compound, SmI₂-catalyzed reactions could involve the formation of a ketyl radical intermediate. This radical, stabilized by the aromatic ring, can then participate in intermolecular coupling reactions. For instance, coupling with an alkene or another carbonyl compound could lead to the formation of new carbon-carbon bonds. The mechanism involves a single-electron transfer from SmI₂ to the ketone's carbonyl group, generating the highly reactive ketyl radical.

Influence of Steric and Electronic Effects on Catalytic Pathways

The reactivity of this compound in catalytic reactions is significantly influenced by both steric and electronic factors.

Steric Effects: The bulky cyclohexyl group and the 2,4-dimethylphenyl group create considerable steric hindrance around the carbonyl functionality. This can slow down the rates of reactions and influence the stereochemical outcome. For example, in catalytic hydrogenations or additions to the carbonyl group, the catalyst and reactant approach will be directed to the less hindered face of the molecule.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating. This increases the electron density on the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. However, for reactions involving the carbonyl group, these electron-donating groups slightly decrease the electrophilicity of the carbonyl carbon.

A comparison with related ketones highlights these effects:

| Compound | Steric Hindrance | Electronic Effect of Phenyl Group | Expected Reactivity in Nucleophilic Addition |

| Cyclohexyl phenyl ketone | High | Neutral | Moderate |

| This compound | Very High | Electron-donating | Lower |

| Cyclopentyl 2,4-dimethylphenyl ketone | High | Electron-donating | Higher than cyclohexyl analog |

This table illustrates how the increased steric bulk of the cyclohexyl group compared to a cyclopentyl group, and the electron-donating nature of the dimethylphenyl group, combine to modulate the ketone's reactivity.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Cyclohexyl 2,4-dimethylphenyl ketone, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the aromatic ring, the methyl substituents, and the cyclohexyl moiety.

Aromatic Region (δ 7.0-7.5 ppm): The 2,4-disubstituted phenyl ring gives rise to three signals in this region. The proton at C5 (between the two methyl groups) is expected to appear as a singlet or a finely split doublet. The protons at C3 and C6 will likely appear as doublets, with their exact chemical shifts influenced by the ketone and methyl groups. Data from the related compound 4-cyclohexyl-1,2-dimethylbenzene shows aromatic protons in the range of δ 6.98-7.10 ppm. rsc.org

Methyl Protons (δ 2.2-2.5 ppm): Two sharp singlets are anticipated for the two methyl groups attached to the aromatic ring. Their distinct chemical environments (one ortho to the carbonyl, one para) would result in slightly different chemical shifts. For instance, in 4-cyclohexyl-1,2-dimethylbenzene, the methyl protons appear as singlets at δ 2.26 and 2.28 ppm. rsc.org

Alicyclic Protons (δ 1.2-3.5 ppm): The cyclohexyl ring protons produce a series of complex, overlapping multiplets. The methine proton on the carbon directly attached to the carbonyl group (Cα) is the most deshielded of this group and is expected to appear as a multiplet around δ 3.2-3.5 ppm. The remaining ten protons on the cyclohexyl ring will appear as a broad series of multiplets in the δ 1.2-1.9 ppm range, consistent with the signals observed for cyclohexyl groups in similar structures. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (C3, C5, C6) | 7.0 – 7.5 | d, s, d |

| Cyclohexyl H (α to C=O) | 3.2 – 3.5 | m (multiplet) |

| Aromatic CH₃ (ortho) | ~2.4 | s (singlet) |

| Aromatic CH₃ (para) | ~2.3 | s (singlet) |

| Cyclohexyl H (remaining) | 1.2 – 1.9 | m (multiplet) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lack of symmetry, all 15 carbon atoms in this compound are expected to be chemically distinct, resulting in 15 discrete signals.

Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift, typically greater than 200 ppm. oregonstate.edu For example, the carbonyl carbon in 1-cyclohexylethan-1-one is observed around δ 208.1 ppm. rsc.orgchemicalbook.com

Aromatic Carbons (δ 125-140 ppm): Six signals are expected for the aromatic carbons. The carbons bearing the methyl groups and the carbon attached to the carbonyl group will have distinct shifts compared to the carbons bearing only hydrogen atoms. oregonstate.edu

Alicyclic Carbons (δ 25-55 ppm): The cyclohexyl ring will show six distinct signals. The carbon alpha to the carbonyl group is the most deshielded of this set, expected around δ 50-55 ppm. rsc.org The other five carbons of the ring will appear in the typical aliphatic range of δ 25-30 ppm.

Methyl Carbons (δ ~20 ppm): The two methyl carbons will appear as sharp signals in the upfield region of the spectrum, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 200 |

| Aromatic C (substituted) | 135 - 145 |

| Aromatic C (unsubstituted) | 125 - 135 |

| Cyclohexyl C (α to C=O) | 50 - 55 |

| Cyclohexyl C (remaining) | 25 - 30 |

| Aromatic CH₃ | 20 - 22 |

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. mdpi.com The primary conformational considerations are the rotation about the single bond connecting the phenyl ring to the carbonyl group and the chair interconversion of the cyclohexyl ring.

Due to the steric hindrance imposed by the ortho-methyl group on the phenyl ring, free rotation around the aryl-carbonyl bond is significantly restricted. This forces the plane of the carbonyl group to be twisted out of the plane of the aromatic ring. unibas.it This fixed, or slowly rotating, conformation can be studied using dynamic NMR experiments at various temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for otherwise equivalent protons or carbons might be observed. unibas.itresearchgate.net

The cyclohexyl ring predominantly exists in a chair conformation to minimize angle and torsional strain. This ring undergoes a rapid "ring flip" at room temperature, averaging the axial and equatorial positions. acs.org However, low-temperature NMR studies could "freeze out" this interconversion, allowing for the observation of separate signals for the axial and equatorial protons and providing detailed information about the conformational preferences of the molecule. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons on the cyclohexyl ring and the aromatic ring, further defining the molecule's preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight and elemental formula, and structural details based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). The molecular formula for this compound is C₁₅H₂₀O. Its calculated monoisotopic mass is 216.1514 Da. nih.govwikipedia.org An experimental HRMS measurement confirming this value would provide unambiguous validation of the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation. The analysis of these fragments provides a fingerprint that helps confirm the structure. For ketones, the most common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. chemistrynotmystery.commiamioh.eduyoutube.com

For this compound (M⁺• at m/z = 216), two primary α-cleavage pathways are possible:

Loss of the cyclohexyl radical (•C₆H₁₁): This pathway leads to the formation of a resonance-stabilized 2,4-dimethylbenzoyl cation at m/z = 133 . This is predicted to be a major, and likely the base, peak in the spectrum due to the stability of the acylium ion.

Loss of the 2,4-dimethylphenyl radical (•C₈H₉): This cleavage results in a cyclohexylcarbonyl cation at m/z = 111 .

Further fragmentation of the cyclohexyl ring itself is also common for cyclic ketones, which can lead to characteristic fragments such as a peak at m/z = 55. whitman.edu

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

| 216 | [C₁₅H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₉H₉O]⁺ | α-cleavage: Loss of •C₆H₁₁ (cyclohexyl radical) |

| 111 | [C₇H₁₁O]⁺ | α-cleavage: Loss of •C₈H₉ (dimethylphenyl radical) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and stereochemistry of a compound, as well as understanding how molecules are arranged in a crystal lattice.

Determination of Solid-State Molecular Structure and Stereochemistry

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related structures, such as Cyclohexyl phenyl ketone, provides significant insight into its likely solid-state conformation.

For the analogous compound Cyclohexyl phenyl ketone, single-crystal X-ray studies have revealed key structural features that are expected to be largely conserved in the 2,4-dimethylphenyl derivative. researchgate.net In this structure, the cyclohexyl ring adopts a stable chair conformation. researchgate.net The carbonyl group (C=O) is found to be nearly coplanar with the adjacent phenyl ring, a common feature in aromatic ketones that allows for electronic conjugation. researchgate.net

The primary structural variables for this compound would be the torsion angles defining the orientation of the functional groups. The key dihedral angle is between the plane of the 2,4-dimethylphenyl ring and the plane of the carbonyl group. In the unsubstituted Cyclohexyl phenyl ketone, the cyclohexyl ring's least-squares plane is oriented at a significant angle [55.48 (9)°] to the phenyl ring. researchgate.net The introduction of two methyl groups on the phenyl ring, particularly the methyl group at the ortho position (C2), would likely introduce steric hindrance. This steric pressure could potentially increase the dihedral angle between the aromatic ring and the carbonyl plane, slightly disrupting the coplanarity and affecting the degree of electronic conjugation.

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analog Data)

| Parameter | Predicted Value/Feature | Rationale based on Analog (Cyclohexyl phenyl ketone) |

| Crystal System | Monoclinic / Orthorhombic | Common for organic molecules of this type. |

| Cyclohexyl Ring | Chair Conformation | This is the lowest energy conformation for a cyclohexane (B81311) ring. researchgate.net |

| Phenyl-C=O Dihedral Angle | > 0° | Steric hindrance from the ortho-methyl group may twist the phenyl ring out of the carbonyl plane. |

| Bond Lengths (C=O) | ~1.22 Å | Typical for an aromatic ketone carbonyl group. |

| Bond Lengths (C-C) | ~1.39 Å (Aromatic), ~1.54 Å (Aliphatic) | Standard bond lengths for sp² and sp³ hybridized carbons. |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily dictated by dipole-dipole interactions and van der Waals forces.

The polar carbonyl group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that influence molecular alignment in the solid state. libretexts.orgyoutube.com The oxygen atom carries a partial negative charge, while the carbonyl carbon is partially positive. youtube.com This polarity is a key factor driving the organization of molecules in the crystal.

In the crystal structure of the parent Cyclohexyl phenyl ketone, no classical intermolecular hydrogen bonding is observed. researchgate.net The packing is dominated by weaker interactions. Similarly, for this compound, the primary interactions would include:

Dipole-Dipole Interactions: Arising from the polar C=O group.

Van der Waals Forces: Dispersion forces between the bulky cyclohexyl and 2,4-dimethylphenyl groups.

Weak C-H···O Interactions: Potential weak hydrogen bonds may form between aromatic or aliphatic C-H groups and the carbonyl oxygen of a neighboring molecule. These interactions, while weak, can collectively contribute to the stability of the crystal lattice.

The presence of the two methyl groups on the phenyl ring would add to the molecule's bulk, influencing how efficiently the molecules can pack together. This could potentially lead to a less dense crystal structure compared to the unsubstituted analog.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques like IR and UV-Vis are fundamental for identifying functional groups and probing the electronic structure of molecules.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group.

Because the carbonyl group is conjugated to the 2,4-dimethylphenyl ring, its stretching frequency is lowered compared to a simple, non-conjugated aliphatic ketone (which typically appears around 1715 cm⁻¹). libretexts.orgorgchemboulder.com This shift to a lower wavenumber is due to the delocalization of pi-electrons through resonance, which imparts more single-bond character to the C=O bond, thereby weakening it slightly. youtube.com Aromatic ketones typically show this absorption in the range of 1685-1690 cm⁻¹. libretexts.org

Table 2: Predicted Major Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3100-3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Strong | Aliphatic C-H (Cyclohexyl) |

| ~1690-1685 | C=O Stretch | Very Strong | Conjugated Ketone (Aromatic) libretexts.org |

| ~1610, ~1475 | C=C Stretch | Medium-Weak | Aromatic Ring |

| ~1300-1100 | C-C Stretch | Medium | Ketone Structure |

| ~850-800 | C-H Bend (Out-of-plane) | Strong | Substituted Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Molecules containing chromophores, such as the conjugated keto-aromatic system in this compound, absorb light in the UV-Vis region, promoting electrons to higher energy orbitals.

Two principal electronic transitions are expected for this compound:

π → π* Transition: This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org This transition involves the entire conjugated system, including the phenyl ring and the carbonyl group. For conjugated systems, this absorption is shifted to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. youtube.com

n → π* Transition: This is a lower-intensity (often termed "forbidden") absorption that occurs at a longer wavelength. libretexts.org It involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. masterorganicchemistry.com

The conjugation between the carbonyl group and the 2,4-dimethylphenyl ring decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths than seen in non-conjugated ketones or isolated aromatic rings. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) | Orbital Change |

| π → π | ~240-280 | High | π (bonding) → π (antibonding) libretexts.org |

| n → π | ~300-340 | Low | n (non-bonding) → π (antibonding) libretexts.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com It is employed to predict a wide range of molecular properties, from geometries to reaction energetics.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For instance, a computational analysis of the analogous 1-Hydroxycyclohexyl phenyl ketone using the B3LYP functional and a 6-311++G(d,p) basis set provides insights into its structural and electronic characteristics. chemrxiv.orgresearchgate.net Such calculations can fully optimize the molecular geometry without constraints, yielding precise bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure, which governs a molecule's reactivity, can be described through various parameters. For 1-Hydroxycyclohexyl phenyl ketone, these have been elucidated in both gaseous and aqueous media, revealing important details about its stability and potential for chemical transformation. chemrxiv.orgresearchgate.net The analysis of the electronic structure also involves mapping the electron density to understand how it is distributed across the molecule, which is fundamental to predicting its behavior in chemical reactions. youtube.com

Table 1: Calculated Electronic Properties of Analogous 1-Hydroxycyclohexyl phenyl ketone chemrxiv.orgresearchgate.net

| Property | Gas Phase | Aqueous Medium |

| Ionization Potential (IP) | Data not available | Data not available |

| Chemical Potential (µ) | Data not available | Data not available |

| Chemical Hardness (η) | Data not available | Data not available |

| Chemical Softness (σ) | Data not available | Data not available |

| Electrophilicity Index (ω) | Data not available | Data not available |

| Electronegativity (χ) | Data not available | Data not available |

Note: Specific values from the source require access to the full-text paper, which is not available. The table structure is provided to illustrate the type of data generated.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are crucial for mapping out the potential energy surface of a reaction, which helps in understanding the reaction mechanism. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the kinetic barrier of a reaction. acs.orggithub.io The study of the keto-enol tautomerization of cyclic diones, for example, uses DFT to analyze transition state geometries and understand the proton transfer process. acs.org

For reactions involving ketones, such as the Friedel-Crafts acylation to synthesize them, DFT can elucidate the step-by-step mechanism. researchgate.netlibretexts.org This includes the formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring. researchgate.net Analysis of the transition state provides a quantitative measure of the activation energy, which determines the reaction rate. academie-sciences.fr The Intrinsic Reaction Coordinate (IRC) calculation is a method used to confirm that a found transition state indeed connects the reactants and products of a specific reaction step. github.io

Investigation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. DFT calculations are a powerful tool to predict which product will be favored, a property known as selectivity. Regioselectivity , the preference for bond formation at one position over another, is critical in reactions like the Friedel-Crafts acylation of substituted aromatic rings such as the 2,4-dimethylphenyl moiety. imist.maacs.orgresearchgate.net Theoretical studies on Friedel-Crafts benzoylation have successfully used DFT to rationalize the observed regioselectivity by analyzing local nucleophilicity indices, also known as Parr functions. imist.ma